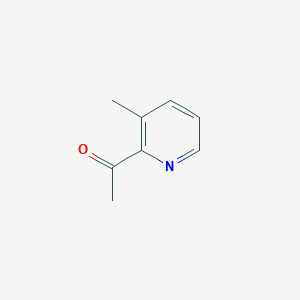

2-Acetyl-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYISHRLXIIZBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517259 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85279-30-7 | |

| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-Acetyl-3-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-Acetyl-3-methylpyridine (CAS RN: 85279-30-7), a pyridine derivative of interest in various chemical research and development sectors. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Data

The quantitative physicochemical data for this compound is summarized in the table below. It is important to note that several of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Data Type |

| Molecular Formula | C₈H₉NO | - |

| Molecular Weight | 135.17 g/mol | - |

| Boiling Point | 49 °C at 0.1 Torr | Experimental |

| Density | 1.036 ± 0.06 g/cm³ | Predicted |

| pKa | 3.50 ± 0.10 | Predicted |

| Refractive Index | 1.51 | Experimental[1] |

| Physical Form | Liquid (at 20°C)[1] | Experimental |

Note: A comprehensive search of available scientific databases did not yield experimentally determined values for melting point, boiling point at standard pressure, detailed solubility in various solvents, or the octanol-water partition coefficient (logP).

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Determination of Boiling Point (Micro Method)

Given that this compound is a liquid at room temperature, its boiling point can be determined using a micro-boiling point apparatus.

Apparatus:

-

Thiele tube or a similar heating block apparatus

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small sample (a few drops) of this compound is placed into the small test tube.

-

The sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.

-

The side arm of the Thiele tube is gently heated. This creates convection currents that ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][3][4]

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or, more simply, by determining the mass of a known volume.

Apparatus:

-

Volumetric flask or a precise graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

The mass of the clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.[5][6]

-

A known volume of this compound is carefully transferred into the tared container.

-

The container with the liquid is reweighed to determine the mass of the liquid.[5][6]

-

The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).

-

It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is fundamental for handling, formulation, and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 0.5 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing or flicking the tube) for a set period (e.g., 1-2 minutes).[7][8][9]

-

The mixture is visually inspected for the presence of a single, clear phase (soluble) or the persistence of two phases, cloudiness, or undissolved droplets (insoluble or partially soluble).

-

If the substance dissolves, further solvent can be added to determine the approximate concentration at which saturation occurs.

Determination of pKa

The acidity constant (pKa) of the pyridinium ion of this compound can be determined using potentiometric titration or UV-Vis spectrophotometry.

Apparatus (Potentiometric Titration):

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid to fully protonate the pyridine nitrogen.

-

The resulting solution is then back-titrated with a standardized strong base.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, is critical in drug development. The shake-flask method is the traditional approach.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

n-Octanol and water (mutually saturated)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Vortex mixer or shaker

Procedure:

-

n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.

-

The mixture is agitated until equilibrium is reached (e.g., shaking for several hours).

-

The two phases are separated (centrifugation may be required to break emulsions).

-

The concentration of the compound in each phase is determined using a suitable analytical technique.[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like this compound.

Caption: A logical workflow for the experimental determination of the physicochemical properties of a chemical compound.

Biological Activity

A comprehensive literature search did not reveal specific studies on the biological activities or signaling pathways directly associated with this compound. Research on the closely related compound, 2-acetylpyridine, indicates its use as a precursor in the synthesis of various derivatives with biological activities, including antimicrobial and cytotoxic properties.[11][12] However, these activities are attributed to the synthesized derivatives rather than 2-acetylpyridine itself. Further research is required to elucidate any intrinsic biological effects of this compound.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. acdlabs.com [acdlabs.com]

- 11. japsonline.com [japsonline.com]

- 12. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

2-Acetyl-3-methylpyridine CAS number and molecular structure.

CAS Number: 85279-30-7 Molecular Formula: C₈H₉NO

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Acetyl-3-methylpyridine, alongside available information on its synthesis and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Information

This compound is a pyridine derivative with a methyl group at the 3-position and an acetyl group at the 2-position. Its chemical structure and basic properties are foundational to its potential applications in chemical synthesis and research.

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited in publicly accessible literature. The following tables summarize the available information.[1][2] For context, data for the closely related and more studied compound, 2-Acetylpyridine (CAS 1122-62-9), is provided for comparison where specific data for the 3-methyl derivative is unavailable.

Table 1: Physicochemical Properties

| Property | This compound | 2-Acetylpyridine (for comparison) |

| CAS Number | 85279-30-7[1] | 1122-62-9 |

| Molecular Formula | C₈H₉NO[1] | C₇H₇NO |

| Molecular Weight | 135.17 g/mol [1] | 121.14 g/mol |

| Physical Form | Liquid (at 20°C)[1] | Colorless to yellow liquid |

| Boiling Point | Data not available | 188-189 °C |

| Melting Point | Data not available | 8-10 °C |

| Density | ~1 g/mL[2] | 1.08 g/mL |

| Refractive Index | 1.51[1][2] | 1.521 |

Table 2: Spectroscopic Data Summary

| Data Type | This compound |

| ¹H NMR | Specific experimental data not publicly available. |

| ¹³C NMR | Specific experimental data not publicly available. |

| Mass Spectrometry | Specific experimental data not publicly available. |

| Infrared (IR) | Specific experimental data not publicly available. |

Note: While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS), these spectra are not publicly disseminated.

Synthesis Protocol

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Adapted)

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure the formation of the Grignard reagent, 3-methyl-2-pyridylmagnesium bromide.

-

Acylation: Cool the solution of the Grignard reagent in an ice bath. Slowly add a solution of acetyl chloride in anhydrous THF dropwise, maintaining a low temperature to control the exothermic reaction.

-

Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Biological Activity and Applications in Drug Development

There is currently no specific information in the public domain regarding the biological activity, signaling pathway involvement, or direct applications in drug development for this compound.

However, the pyridine ring and acetylpyridine scaffold are present in numerous biologically active compounds and pharmaceuticals. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents like the acetyl and methyl groups can significantly modulate the biological and pharmacological properties of the pyridine core.

Further research is required to elucidate the specific biological profile of this compound and to explore its potential as a lead compound or intermediate in drug discovery and development.

Conclusion

This compound is a chemical compound for which basic identifying and safety information is available. However, a comprehensive public dataset of its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activities is lacking. This guide provides the currently known information and suggests a potential synthetic route. Further experimental investigation is necessary to fully characterize this compound and to assess its potential for applications in research and development, particularly in the field of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Data Interpretation of 2-Acetyl-3-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 2-Acetyl-3-methylpyridine, a substituted pyridine derivative of interest in chemical synthesis and pharmaceutical research. The interpretation covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from the closely related parent compound, 2-Acetylpyridine, and established principles of spectroscopy to predict and interpret the spectral features of this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on known spectral data for 2-Acetylpyridine and the expected electronic and structural effects of adding a methyl group at the 3-position of the pyridine ring.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | 7.55 - 7.65 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | The ortho- and meta-coupling to H-5 and H-6, respectively. Expected to be slightly upfield from the corresponding proton in 2-acetylpyridine due to the weak electron-donating effect of the 3-methyl group. |

| H-5 | 7.20 - 7.30 | Triplet or dd | J ≈ 7.8 | Coupling to adjacent H-4 and H-6. |

| H-6 | 8.45 - 8.55 | Doublet of doublets (dd) | J ≈ 4.8, 1.5 | Deshielded due to proximity to the electronegative nitrogen atom. |

| Acetyl-CH₃ | 2.65 - 2.75 | Singlet (s) | N/A | Typical chemical shift for a methyl ketone. |

| Ring-CH₃ | 2.40 - 2.50 | Singlet (s) | N/A | Typical chemical shift for a methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | 199 - 201 | Characteristic shift for a ketone carbonyl carbon. |

| C-2 | 153 - 155 | Attached to the acetyl group and adjacent to nitrogen; expected to be deshielded. |

| C-3 | 134 - 136 | Attached to the methyl group. The substituent effect will influence its shift relative to unsubstituted pyridine. |

| C-4 | 125 - 127 | Aromatic CH carbon. |

| C-5 | 136 - 138 | Aromatic CH carbon, often the least shielded among the CH carbons in pyridines. |

| C-6 | 148 - 150 | Adjacent to nitrogen, leading to significant deshielding. |

| Acetyl-CH₃ | 25 - 27 | Typical range for a methyl ketone carbon. |

| Ring-CH₃ | 18 - 20 | Typical range for an aromatic methyl carbon. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

(Sample Phase: Liquid Film/Neat)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2920 - 2980 | C-H Stretch | Aliphatic (Methyl Groups) |

| ~1700 - 1715 | C=O Stretch | Ketone |

| ~1570 - 1600 | C=C & C=N Stretch | Aromatic Ring |

| ~1430 - 1470 | C-H Bend | Aliphatic (Methyl Groups) |

| ~1200 - 1250 | C-C Stretch | Acetyl Group |

| ~750 - 850 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Method: Electron Ionization, EI)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 135 | [M]⁺ | Molecular Ion |

| 120 | [M - CH₃]⁺ | Loss of the acetyl methyl group (α-cleavage). This is expected to be a major peak.[1][2] |

| 92 | [M - COCH₃]⁺ | Loss of the entire acetyl radical. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the side chains, leaving the pyridine ring radical cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for methyl ketones.[1][2] |

Spectroscopic Interpretation Workflow

The process of elucidating a chemical structure from its spectra follows a logical progression. Each technique provides a unique piece of the puzzle, and the data are cross-correlated to confirm the final structure.

Caption: Logical workflow for spectroscopic data interpretation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 5 cm.

-

Data Acquisition: Insert the tube into the NMR spectrometer. The experiment involves:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Acquisition: A standard one-dimensional pulse program is executed to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the spectrum.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the neat (thin film) method is common.

-

Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition:

-

Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument first.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, often via direct injection or through a gas chromatography (GC) column for separation and purification (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺).[2][3]

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[2][4]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum, which is a plot of relative intensity versus m/z.[3]

References

Unveiling 2-Acetyl-3-methylpyridine: A Technical Guide on its Synthesis and the Natural Landscape of its Isomer, 2-Acetylpyridine

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the synthesis of 2-acetyl-3-methylpyridine and explores the natural occurrence, formation, and analysis of its closely related and industrially significant isomer, 2-acetylpyridine. While extensive research reveals no direct evidence of this compound in natural sources, the study of its isomer provides a valuable framework for understanding the chemical class and its potential roles in flavor chemistry and beyond.

This compound: Synthesis and Chemical Identity

This compound (CAS No. 85279-30-7) is a pyridine derivative. While its natural occurrence is not documented, its synthesis is of interest for various chemical applications. A general approach to synthesizing substituted acetylpyridines involves the modification of a pyridine backbone.

A plausible synthetic route for this compound could involve the acylation of 3-methylpyridine. The introduction of an acetyl group at the 2-position of the pyridine ring can be achieved through various organic synthesis methodologies.

Below is a conceptual workflow for the synthesis of a substituted 2-acetylpyridine derivative, illustrating a common chemical transformation.

Caption: Conceptual workflow for the synthesis of 2-acetylpyridine via a Grignard reaction.

The Natural Occurrence of 2-Acetylpyridine: A Proxy for its Class

In contrast to this compound, its isomer, 2-acetylpyridine (CAS No. 1122-62-9), is a well-documented volatile flavor compound found in a wide array of natural and processed foods.[1][2] It is recognized for its characteristic popcorn-like, nutty, and roasted aroma.[3]

Natural Sources and Formation

2-Acetylpyridine is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[4][5] It is also formed during nixtamalization, a process for the preparation of maize (corn).[4]

Its presence has been identified in a variety of foods, including:

-

Cereals and Grains: Corn tortillas, popcorn, malt, wheaten bread, and rice.[2][4]

-

Cooked Meats: Boiled, cooked, grilled, and roasted beef and lamb.[2]

-

Nuts and Seeds: Roasted filberts (hazelnuts) and peanuts.[2]

-

Other Sources: Cocoa, coriander seed, and heated beans.[2]

Quantitative Data

The concentration of 2-acetylpyridine in food products can vary significantly depending on the food matrix and processing conditions. The table below summarizes some reported concentrations.

| Food Product | Concentration | Reference |

| Dough from spray-dried masa flour | 8 ppb | [1] |

| Tortillas from fresh masa dough | 2 ppb | [1] |

Experimental Protocols for the Analysis of 2-Acetylpyridine

The identification and quantification of 2-acetylpyridine in various matrices typically involve chromatographic and spectrometric techniques.

Sample Preparation and Extraction

A common method for extracting volatile compounds like 2-acetylpyridine from food samples is bead beater homogenization followed by derivatization. For instance, a rapid, high-throughput method involves derivatization with 3-nitrophenylhydrazine.[7]

Instrumental Analysis

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of 2-acetyl azaheterocycles, including 2-acetylpyridine, in food products.[7][8] This method allows for the analysis of small sample amounts (0.2-0.5 g) and can achieve low limits of quantitation.[7]

The following diagram illustrates a general experimental workflow for the analysis of 2-acetylpyridine in a food matrix.

Caption: General experimental workflow for the analysis of 2-acetylpyridine in food.

Conclusion

While the natural occurrence of this compound remains unconfirmed, this technical guide provides insights into its synthesis and leverages the extensive knowledge of its isomer, 2-acetylpyridine, to inform researchers and professionals in drug development and related fields. The widespread presence of 2-acetylpyridine in the human diet, primarily through thermally processed foods, underscores the importance of understanding the formation and bioactivity of this class of compounds. Further research into the occurrence and biological effects of various acetylpyridine isomers is warranted to fully elucidate their significance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. 2-Acetylpyridine | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatility of the Pyridine Scaffold: A Comprehensive Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of lipophilicity, make it a cornerstone in the design of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth review of the diverse biological activities exhibited by substituted pyridines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted pyridines have emerged as a versatile class of anticancer agents, targeting a multitude of molecular pathways implicated in tumor progression.[4] Their efficacy has been demonstrated against a broad spectrum of cancer cell lines, with several pyridine-based drugs having reached clinical trials.[4]

Mechanisms of Action

The anticancer effects of substituted pyridines are diverse and include:

-

Kinase Inhibition: A significant number of pyridine-containing drugs function as kinase inhibitors.[1][5] For instance, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby disrupting the blood supply to tumors.[4] Some derivatives also target Epidermal Growth Factor Receptor (EGFR), a crucial receptor in cell proliferation.[6]

-

Tubulin Polymerization Inhibition: Certain pyridine-bridged analogues of combretastatin-A4 act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9]

-

Enzyme Inhibition: Pyridine derivatives can selectively inhibit tumor-associated enzymes like human carbonic anhydrase IX and XII and histone deacetylases (HDACs).[4][10]

-

Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs, which are often elevated in tumor cells, has been correlated with cytotoxic effects.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Pyridine-bridged CA-4 Analogues | 4h, 4s, 4t | MDA-MB-231, A549, HeLa | Low nanomolar range | [7][8] |

| Diarylpyridines | 10t | HeLa, SGC-7901, MCF-7 | 0.19 - 0.33 | [9] |

| Imidazo[4,5-b]pyridines | Compound 10, Compound 14 | SW620 (Colon Carcinoma) | 0.4, 0.7 | [12] |

| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | Ib | HeLa, MCF-7 | 34.3, 50.18 | [11] |

| Pyridine-Urea Hybrids | Not specified | MCF-7 (Breast Cancer) | Lower than doxorubicin | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the substituted pyridine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Tubulin Polymerization Assay:

-

Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.

-

Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.

-

Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time at 37°C.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of substituted pyridines.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine scaffold is a key component in numerous antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] The emergence of multidrug-resistant (MDR) pathogens has spurred the development of novel pyridine derivatives to address this critical health threat.[14]

Mechanisms of Action

While the precise mechanisms are often compound-specific, proposed modes of antimicrobial action for substituted pyridines include:

-

Enzyme Inhibition: Interference with essential bacterial enzymes.

-

Cell Wall Synthesis Disruption: Inhibition of key steps in the formation of the bacterial cell wall.

-

Membrane Disruption: Alteration of the integrity of the microbial cell membrane.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various substituted pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).

| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | 4a & 4b | Staphylococcus aureus (MTCC-3160) | Not specified, but showed most activity | [13] |

| 2-(phenyl)oxazolo[4,5-b]pyridine | 54a, 54b, 54c | Methicillin-resistant S. aureus (MRSA) | 1.56–3.125 | [14] |

| 4-(5-Substituted-1,3,4-oxadiazol-2-yl) pyridine | 2a | Mycobacterium tuberculosis (drug-resistant strain CIBIN 112) | 10x more active than isoniazid | |

| 3-(pyridine-3-yl)-2-oxazolidinone | 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to linezolid | [15] |

| C-2 and C-6 substituted pyridines | 7, 8 | S. aureus | 75 | [16] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Well Diffusion Method:

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

-

Well Creation: Wells of a specific diameter are cut into the agar.

-

Compound Addition: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The MIC is determined through serial dilution methods.[13]

Experimental Workflow Visualization

Caption: Workflow for MIC determination via agar well diffusion.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted pyridines have demonstrated significant potential as anti-inflammatory agents, with some derivatives showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[17][18]

Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Similar to many NSAIDs, some pyridine derivatives inhibit COX-1 and COX-2, key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[19]

-

Lipoxygenase (LOX) Inhibition: Some compounds may also inhibit lipoxygenase, another enzyme involved in the inflammatory pathway.

-

Iron Chelation: For 3-hydroxy-pyridine-4-one derivatives, the anti-inflammatory effect may be related to their iron-chelating properties, as key inflammatory enzymes like COX and LOX are heme-dependent.[18]

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory activity of select substituted pyridines.

| Compound Class | Specific Derivative(s) | Animal Model | % Inhibition of Edema | Reference(s) |

| 3-hydroxy-pyridine-4-one derivatives | Compound A, B, C | Carrageenan-induced paw edema in rats | Significant activity observed | [18] |

| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine | Compounds 7, 8, 9 | Carrageenan-induced paw edema in rats | ED50 values of 11.60, 8.23, and 9.47 µM, respectively | [19] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and test groups.

-

Compound Administration: The test compounds, vehicle (for the control group), and standard drug are administered, typically intraperitoneally, a set time before the induction of inflammation.

-

Inflammation Induction: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmograph.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[18]

Central Nervous System (CNS) Activity: Targeting Neurological and Psychiatric Disorders

The pyridine scaffold is prevalent in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various receptors and enzymes.[3][20] Pyridine alkaloids, in particular, have shown a wide range of CNS activities.[20][21]

Mechanisms of Action

Substituted pyridines exert their effects on the CNS through various mechanisms, including:

-

Receptor Modulation: They can act as agonists or antagonists at various neurotransmitter receptors, such as GABA-A, NMDA, and nicotinic acetylcholine receptors.[3][20]

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease.[20]

-

Neurotransmitter Reuptake Inhibition: Some derivatives function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which are common mechanisms for antidepressant action.[3]

Quantitative Data on CNS Activity

| Compound Class | Specific Derivative(s) | Biological Target/Assay | Activity | Reference(s) |

| Indazoles and Azaindazoles | Compound 24 | IRAK4 Inhibition (Human Whole Blood) | High potency | [22] |

| Pyridine Alkaloids | DINIC | α4β2-nAChR | Ki = 1.18 µM | [20] |

Experimental Protocols

In Vivo CNS Activity Assessment (e.g., Anticonvulsant Activity):

-

Animal Model: A suitable animal model for the specific CNS disorder is used (e.g., pentylenetetrazol-induced seizures for anticonvulsant activity).

-

Compound Administration: The test compound is administered to the animals at various doses.

-

Induction of Symptoms: The specific symptoms of the disorder are induced.

-

Behavioral Observation: The animals are observed for changes in behavior, such as the onset and severity of seizures.

-

Data Analysis: The protective effect of the compound is quantified and compared to control and standard drug groups.

Signaling Pathway Visualization

Caption: CNS targets of substituted pyridines.

Conclusion

The substituted pyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its structural versatility allows for fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective agents against a wide array of diseases. The information compiled in this guide, including quantitative activity data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important heterocyclic system. Future efforts in this field will likely focus on the development of more targeted therapies with improved safety profiles and the exploration of novel biological activities of this ever-expanding class of compounds.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. ijsat.org [ijsat.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scirp.org [scirp.org]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijsdr.org [ijsdr.org]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 2-Acetylpyridine: A Technical Guide

Disclaimer: This technical guide focuses on the initial toxicity screening of 2-Acetylpyridine (CAS RN: 1122-62-9). A thorough literature search did not yield any specific toxicity data for 2-Acetyl-3-methylpyridine. Given the structural similarity and the availability of data for 2-Acetylpyridine, this document provides a comprehensive overview of its toxicological profile, which may serve as a relevant surrogate for preliminary assessment.

This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the toxicological data, experimental methodologies, and metabolic pathways of 2-Acetylpyridine.

Acute Toxicity

The acute toxicity of 2-Acetylpyridine has been evaluated to determine the potential for adverse effects following a single exposure. The primary endpoint for acute oral toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2160 - 2280 mg/kg bw | [1][2] |

| LD50 | Bird (Wild) | Oral | 1000 mg/kg | The Good Scents Company |

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce damage to genetic material (DNA). A compound that is positive in these tests may be a potential mutagen or carcinogen. 2-Acetylpyridine has been evaluated in several in vitro genotoxicity studies.

Summary of Genotoxicity Findings

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and Without S9 | Negative | [3] |

| BlueScreen Assay | E. coli | With and Without S9 | Negative | [3] |

| In Vitro Micronucleus Test | Not Specified | Not Specified | Non-clastogenic | [3] |

| Mitotic Aneuploidy Induction | Saccharomyces cerevisiae | Not Applicable | Positive | [1] |

Based on the available data, 2-Acetylpyridine does not appear to present a significant concern for genotoxic potential in bacterial and mammalian cell-based assays.[3] However, the positive result for mitotic aneuploidy in yeast suggests that further investigation into its potential to interfere with chromosome segregation may be warranted.

Representative Experimental Protocols

This protocol is a generalized representation based on standard Ames test procedures.

-

Bacterial Strains: Histidine-requiring (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Exposure: The bacterial strains are exposed to various concentrations of 2-Acetylpyridine in the presence or absence of the S9 mix. A positive control (a known mutagen) and a negative control (vehicle) are run concurrently.

-

Plating: The treated bacterial cultures are plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

This protocol is a generalized representation based on standard in vitro micronucleus assay procedures.

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured to obtain a population of actively dividing cells.

-

Exposure: The cells are exposed to at least three concentrations of 2-Acetylpyridine, along with positive and negative controls, for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

-

Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic examination of at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates clastogenic or aneugenic activity.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents.

90-Day Oral Subchronic Study in Rats

A 90-day oral gavage study in rats identified the following effect levels and target organs[1]:

| Parameter | Value |

| Highest No Effect Level (HNEL) | 110 mg/kg bw/day |

| Lowest Effect Level (LEL) | 330 mg/kg bw/day |

| Target Organ Effects at LEL | |

| Liver | Necrosis, bile duct cellular hypertrophy |

| Spleen | Increased organ weight |

Metabolism

The biotransformation of 2-Acetylpyridine has been studied in rat liver S9 supernatant. The primary metabolic pathway involves the enantioselective reduction of the carbonyl group, which does not involve cytochrome P-450 enzymes[1].

Metabolic Pathway of 2-Acetylpyridine

References

Solubility Profile of 2-Acetyl-3-methylpyridine: A Technical Guide for Researchers

Compound of Interest: 2-Acetyl-3-methylpyridine

Predictive Solubility Based on Isomeric Data

Due to the absence of specific solubility data for this compound, the following tables summarize the available information for 2-acetylpyridine and 3-acetylpyridine. This data can serve as a useful estimation for designing initial experiments. The structural similarities suggest that this compound will likely exhibit comparable solubility behavior.

Table 1: Quantitative Solubility of 2-Acetylpyridine

| Solvent | Solubility ( g/100g ) | Temperature (°C) |

| Water | 18.2[1][2] | 25[1][2] |

Table 2: Qualitative Solubility of Acetylpyridine Isomers

| Solvent | 2-Acetylpyridine | 3-Acetylpyridine |

| Acetic Acid | Soluble[3] | Soluble[4] |

| Acetone | Soluble[5] | Soluble[6] |

| Chloroform | - | Slightly Soluble[7] |

| Diethyl Ether | Soluble[3][5] | Soluble[4][7] |

| Ethanol | Soluble[3][5][8] | Soluble[4][6][7] |

| Methanol | - | Slightly Soluble[7] |

| Carbon Tetrachloride | Sparingly Soluble[1][2][3] | - |

| Water | Partially Soluble[5] / Insoluble[3] | Soluble (hot)[7] |

Note: Conflicting reports exist for the water solubility of 2-acetylpyridine, suggesting that temperature and pH may significantly influence its solubility.

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of this compound in various laboratory solvents. This protocol is designed to be adaptable to a range of common solvents and analytical techniques.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and the optimal time should be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

For finer particles, centrifuge the vial to ensure a clear supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and the general principles of solvent selection.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Logical relationship of solubility based on the principle of "like dissolves like".

References

- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-acetylpyridine [chemister.ru]

- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CAS 350-03-8: 3-acetylpyridine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy 2-acetylpyridine | Industrial & Aroma Chemical Distributor [chemicalbull.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Acetyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the theoretical framework and practical application of quantum chemical calculations for the comprehensive analysis of 2-Acetyl-3-methylpyridine. Leveraging the principles of density functional theory (DFT), this document outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. While direct computational data for this compound is not extensively available in public literature, this guide utilizes established protocols from studies on the closely related parent compound, 2-acetylpyridine, to provide a robust blueprint for analogous investigations.

Theoretical Foundation and Computational Approach

Quantum chemical calculations, particularly those employing DFT, have become indispensable tools in modern chemistry and drug discovery. These methods allow for the precise modeling of molecular systems, providing insights that complement and guide experimental research. For a molecule like this compound, understanding its three-dimensional structure, electronic distribution, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

The primary computational approach involves the optimization of the molecular geometry to find the lowest energy conformation. Following this, a variety of properties can be calculated, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP).

Methodologies and Protocols

The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. Based on studies of similar pyridine derivatives, a widely accepted and effective protocol is outlined below.[1][2][3][4][5]

Computational Software

A variety of software packages are available for performing DFT calculations. The Gaussian suite of programs is a commonly used platform for such studies.[1][4][5]

Theoretical Method

The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used method for computational studies of organic molecules.[1][2][3][4][5]

Basis Set

A Pople-style basis set, such as 6-311G or 6-311+G(d,p), is recommended for achieving a good balance between computational cost and accuracy for molecules of this size.[1][2][3][4][5] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, particularly for atoms with lone pairs and for calculating properties related to intermolecular interactions.

General Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Predicted Quantitative Data

Structural Parameters

The geometry optimization yields key structural information such as bond lengths, bond angles, and dihedral angles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Illustrative) |

| Bond Length | C(acetyl) | O(acetyl) | - | - | ~1.23 Å |

| C(acetyl) | C(pyridine) | - | - | ~1.50 Å | |

| C(pyridine) | N | - | - | ~1.34 Å | |

| Bond Angle | O(acetyl) | C(acetyl) | C(pyridine) | - | ~121° |

| C(acetyl) | C(pyridine) | N | - | ~117° | |

| Dihedral Angle | O(acetyl) | C(acetyl) | C(pyridine) | N | ~0° (for planarity) |

Table 1: Predicted optimized geometric parameters for this compound.

Vibrational Frequencies

Frequency calculations are crucial for characterizing the stationary point as a true minimum on the potential energy surface (no imaginary frequencies) and for predicting the infrared and Raman spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

| C=O stretch | ~1700 | Acetyl carbonyl stretching |

| C-N stretch | ~1590 | Pyridine ring stretching |

| C-H stretch (aromatic) | ~3100 | Pyridine C-H stretching |

| C-H stretch (methyl) | ~2950 | Methyl group C-H stretching |

Table 2: Selected predicted vibrational frequencies for this compound.

Electronic Properties

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Table 3: Predicted electronic properties of this compound.

Experimental Protocols: A Theoretical Perspective

While this guide focuses on computational methods, it is essential to consider the experimental techniques that would be used to validate the theoretical predictions.

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded to compare with the calculated frequencies. The experimental setup would typically involve a Fourier-transform infrared (FT-IR) spectrometer for infrared analysis and a corresponding spectrometer with a laser source for Raman analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural elucidation. The computational protocol can be extended to calculate NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method for comparison with experimental data.[3]

X-ray Crystallography

For a definitive determination of the solid-state structure, single-crystal X-ray diffraction would be the gold standard. This would provide highly accurate bond lengths and angles to benchmark the accuracy of the computational results.

Logical Relationships in Drug Development

The data obtained from quantum chemical calculations on this compound can be integrated into the broader drug development pipeline. The following diagram illustrates these logical connections.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural and electronic properties of this molecule. The predicted data serves as a crucial foundation for understanding its chemical behavior and for guiding further experimental investigations, ultimately accelerating its potential application in drug discovery and materials science. The synergy between computational and experimental approaches is paramount for a thorough and accurate characterization of novel molecular entities.

References

A Technical Guide to the Discovery and Synthesis of Acetylpyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of acetylpyridines, a class of heterocyclic compounds with significant applications in the pharmaceutical and chemical industries. This document details the initial discoveries and historical synthetic routes for 2-, 3-, and 4-acetylpyridine, alongside modern, optimized methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide explores the role of acetylpyridine derivatives in modulating biological signaling pathways, a critical aspect for drug development professionals.

Introduction

Acetylpyridines are aromatic ketones consisting of a pyridine ring substituted with an acetyl group. The three isomers, 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine, serve as versatile building blocks in organic synthesis and are key intermediates in the production of numerous pharmaceuticals and agrochemicals.[1] Their unique chemical properties, arising from the interplay between the electron-withdrawing acetyl group and the electron-deficient pyridine ring, have made them subjects of extensive research for over a century. This guide will trace the historical arc of their discovery and the evolution of their synthesis, providing a valuable resource for researchers in the field.

Discovery and Historical Synthesis

While the parent compound, pyridine, was first isolated in the mid-19th century, the synthesis of its acetyl derivatives followed later. Early methods were often characterized by harsh reaction conditions and modest yields.

2.1. 3-Acetylpyridine

The first synthesis of 3-acetylpyridine is reported to have occurred in the early 20th century.[1] One of the earliest described methods involves the dry distillation of a mixture of calcium nicotinate (the calcium salt of pyridine-3-carboxylic acid) and calcium acetate. This reaction proceeds through the formation of a mixed calcium salt which, upon heating, eliminates calcium carbonate to yield the desired ketone.

2.2. 2-Acetylpyridine and 4-Acetylpyridine

Detailed historical records of the very first syntheses of 2- and 4-acetylpyridine are less commonly cited in modern literature. However, early approaches to substituted pyridines often involved multi-step sequences starting from more readily available pyridine derivatives. The development of organometallic chemistry, particularly the Grignard reaction, provided a more direct route to these isomers.

Modern Synthetic Methodologies

The demand for acetylpyridines in various industries has driven the development of more efficient and scalable synthetic routes. These modern methods offer significant improvements in terms of yield, selectivity, and reaction conditions.

3.1. Synthesis of 2-Acetylpyridine

A prevalent modern method for the synthesis of 2-acetylpyridine is the acylation of a 2-pyridyl Grignard reagent, which is typically prepared from 2-bromopyridine and magnesium.[2]

Experimental Protocol: Synthesis of 2-Acetylpyridine via Grignard Reaction

-

Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Step 2: Acylation. The Grignard reagent is cooled in an ice bath, and a solution of acetyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

3.2. Synthesis of 3-Acetylpyridine

Several modern methods exist for the synthesis of 3-acetylpyridine, with the choice of route often depending on the starting material's availability and cost.

3.2.1. From Nicotinic Acid

This multi-step synthesis is a common laboratory and industrial preparation.[3]

Experimental Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid [3]

-

Step 1: Esterification of Nicotinic Acid. Nicotinic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl nicotinate. The excess ethanol is removed by distillation, and the residue is neutralized with a sodium carbonate solution. The product is then extracted with an organic solvent.

-

Step 2: Claisen Condensation. Ethyl nicotinate is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form ethyl nicotinoylacetate.

-

Step 3: Hydrolysis and Decarboxylation. The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid) to afford 3-acetylpyridine. The product is isolated by neutralization followed by extraction and purified by distillation.

3.2.2. From 3-Bromopyridine

A palladium-catalyzed cross-coupling reaction provides an alternative route.

Experimental Protocol: Synthesis of 3-Acetylpyridine from 3-Bromopyridine [3]

-

Step 1: Sonogashira Coupling. 3-Bromopyridine is coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as diisopropylamine.[3]

-

Step 2: Deprotection. The resulting silyl-protected alkyne is deprotected using a base like potassium hydroxide in methanol to yield 3-ethynylpyridine.[3]

-

Step 3: Hydration. The terminal alkyne is then hydrated using aqueous acid, often with a mercury(II) salt as a catalyst, to give 3-acetylpyridine.

3.3. Synthesis of 4-Acetylpyridine

Similar to its isomers, 4-acetylpyridine can be prepared through various synthetic strategies.

Experimental Protocol: Synthesis of 4-Acetylpyridine from 4-Cyanopyridine

-

Step 1: Grignard Reaction. 4-Cyanopyridine is reacted with methylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent adds to the nitrile carbon.

-

Step 2: Hydrolysis. The intermediate imine is hydrolyzed with aqueous acid to yield 4-acetylpyridine. The product is isolated by extraction and purified by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-Acetylpyridine

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| 2-Bromopyridine | 1. Mg, Et₂O; 2. Acetyl chloride | Anhydrous, reflux | Varies | [2] |

Table 2: Synthesis of 3-Acetylpyridine

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| Nicotinic Acid | 1. EtOH, H₂SO₄; 2. EtOAC, NaOEt; 3. H₃O⁺, heat | Multi-step, reflux | ~90 | [3] |

| 3-Bromopyridine | 1. TMS-acetylene, Pd/Cu catalyst; 2. KOH/MeOH; 3. H₃O⁺, HgSO₄ | Multi-step | 93 (step 1), 95 (step 2) | [3] |

| 3-Chloropyridine | Acetonitrile, Lithium | -75 °C | High | [3] |

Table 3: Synthesis of 4-Acetylpyridine

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| 4-Cyanopyridine | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Anhydrous | Good | N/A |

Role in Signaling Pathways and Drug Development

Acetylpyridine derivatives have emerged as important scaffolds in drug discovery, with some exhibiting potent and selective modulation of various biological signaling pathways.

5.1. Neurological Disorders

3-Acetylpyridine has been extensively studied as a neurotoxin that selectively damages neurons in specific brain regions, such as the inferior olive and cerebellum.[4][5] Its mechanism of action is believed to involve the impairment of cellular energy metabolism. 3-Acetylpyridine acts as an antagonist of nicotinamide, leading to the formation of fraudulent NAD(P) coenzymes. This disrupts cellular respiration and ATP production.[6] This impairment of energy metabolism can lead to a secondary excitotoxic mechanism mediated by NMDA receptors, contributing to neuronal cell death.[6] The neurotoxic properties of 3-acetylpyridine have made it a valuable tool in creating animal models of neurodegenerative diseases like olivopontocerebellar atrophy-associated parkinsonism.[4]

5.2. Kinase Inhibition

The pyridine ring is a common motif in many kinase inhibitors used in cancer therapy. The nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to the hinge region of the kinase domain. While acetylpyridines themselves are not typically potent kinase inhibitors, their derivatives are actively being explored. The acetyl group provides a convenient handle for further chemical modification to develop more complex molecules that can target the ATP-binding pocket of specific kinases.

Logical Relationship: 3-Acetylpyridine Neurotoxicity

Caption: Logical flow of 3-acetylpyridine-induced neurotoxicity.

Conclusion

The acetylpyridines have a rich history, evolving from curiosities of early organic synthesis to indispensable tools in modern chemistry and drug development. The journey from their initial discovery to the sophisticated synthetic methods available today reflects the broader advancements in chemical sciences. For researchers and professionals in drug development, a thorough understanding of the synthesis and biological activities of acetylpyridine derivatives is crucial for the design and creation of novel therapeutics that target a range of signaling pathways. The continued exploration of this versatile class of compounds promises to yield further innovations in medicine and beyond.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. 3-Acetylpyridine results in degeneration of the extrapyramidal and cerebellar motor systems: loss of the dorsolateral striatal dopamine innervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-3-methylpyridine material safety data sheet (MSDS) information.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety information for 2-Acetyl-3-methylpyridine (CAS No. 85279-30-7). Due to the limited availability of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from authoritative sources, including the PubChem database, and supplements it with information from the SDS of structurally similar isomers such as 2-Acetylpyridine and 3-Acetylpyridine. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound, also known as 1-(3-methylpyridin-2-yl)ethan-1-one, is a pyridine derivative. The following table summarizes its key chemical and physical properties. Data for the closely related isomer, 2-Acetylpyridine, is included for comparison.

| Property | This compound | 2-Acetylpyridine (Isomer for Comparison) |

| CAS Number | 85279-30-7 | 1122-62-9 |

| Molecular Formula | C₈H₉NO | C₇H₇NO |

| Molecular Weight | 135.16 g/mol [1] | 121.14 g/mol [2][3] |

| Boiling Point | No data available | 188-189 °C[2][3] |

| Density | No data available | 1.08 g/cm³ at 25 °C[3] |

| Flash Point | No data available | 76 °C (168.8 °F)[4] |

| Appearance | No data available | Viscous colorless liquid[2] |

| Solubility | No data available | Soluble in ether and acids[5] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on information from the PubChem database, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

The following diagram illustrates the logical relationship of the GHS hazard statements for this compound.

Toxicological Information

Experimental Protocols

Specific experimental protocols for safety and toxicity testing of this compound are not available in the public domain. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be applicable. These include:

-